(2R)-5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate
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Overview
Description
(2R)-5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a brominated indene derivative with a bicyclic heptane moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate typically involves multiple steps. One common approach is the regioselective Baeyer–Villiger oxidation of 3-exo-methyl-7-oxabicyclo[2.2.1]heptan-2-one . This process involves catalytic hydrogenation and ketone α-monomethylation to yield the desired lactone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
Major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
(2R)-5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
- Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
- (S)-2-Methylazetidine ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Uniqueness
What sets (2R)-5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl}methanesulfonate apart is its unique combination of a brominated indene derivative and a bicyclic heptane moiety
Properties
Molecular Formula |
C19H26BrNO4S |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
[(2R)-5-bromo-2,3-dihydro-1H-inden-2-yl]azanium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
InChI |
InChI=1S/C10H16O4S.C9H10BrN/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;10-8-2-1-6-4-9(11)5-7(6)3-8/h7H,3-6H2,1-2H3,(H,12,13,14);1-3,9H,4-5,11H2/t;9-/m.1/s1 |
InChI Key |
KRMCYAONEGQNMQ-YYVQYPFISA-N |
Isomeric SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.C1[C@H](CC2=C1C=CC(=C2)Br)[NH3+] |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.C1C(CC2=C1C=CC(=C2)Br)[NH3+] |
Origin of Product |
United States |
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